1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol
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Overview
Description
1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol is a chemical compound with the molecular formula C7H14FNO and a molecular weight of 147.19 g/mol . This compound is characterized by the presence of a fluoro group, a cyclopropyl group, and an amino alcohol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Chemical Reactions Analysis
1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol can be compared with other similar compounds:
Properties
Molecular Formula |
C7H14FNO |
---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
1-fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol |
InChI |
InChI=1S/C7H14FNO/c1-5-2-7(5)9-4-6(10)3-8/h5-7,9-10H,2-4H2,1H3 |
InChI Key |
JHCQDBDSPVKFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1NCC(CF)O |
Origin of Product |
United States |
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